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Cat. No.: B10821909
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For Researchers, Scientists, and Drug Development Professionals

Core Summary

RC32 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the
targeted degradation of the 12-kDa FK506-binding protein (FKBP12). Structurally, RC32 is a
heterobifunctional molecule that conjugates Rapamycin, a high-affinity ligand for FKBP12, with
Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This conjugation is
achieved through a polyethylene glycol (PEG) linker.[1] The tripartite structure of RC32 enables
the recruitment of FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and
subsequent proteasomal degradation of FKBP12.[1] This chemical knockdown strategy has
demonstrated efficacy in various cell lines and in vivo models, including mice, rats, pigs, and
rhesus monkeys, making it a valuable tool for studying the physiological roles of FKBP12.[1]

Chemical and Physical Properties
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Property Value Reference
Chemical Formula C75H107N7020 [2]
Molecular Weight 1426.69 g/mol [2]
CAS Number 2375555-66-9 2]

Mechanism of Action

The mechanism of action for RC32 follows the established paradigm for PROTACs. By
simultaneously binding to FKBP12 and the CRBN E3 ligase, RC32 induces the formation of a
ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating
enzyme associated with the E3 ligase to lysine residues on the surface of FKBP12. The
resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.
The RC32 molecule is subsequently released and can catalytically induce the degradation of
multiple FKBP12 proteins.[3]
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Figure 1: Mechanism of RC32-mediated FKBP12 degradation.

Quantitative In Vitro Degradation Data

Cell Line DCso Incubation Time Reference

Jurkat ~0.3 nM 12 hours [2]

Quantitative In Vivo Degradation Data
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Organs with
Animal Administrat . Significant
Dosage . Duration . Reference
Model ion Route Degradatio
n
Heart, Liver,
) Kidney,
) 30 mg/kg, Intraperitonea
Mice ) ) 1 day Spleen, Lung, [2]
twice a day [ (i.p.)
Stomach,
Eyes
] 60 mg/kg, Most organs
Mice ) Oral 1 day ) [2]
twice a day (except brain)
) 8 mg/kg, Intraperitonea Most organs
Bama Pigs ] ) 2 days ) [2]
twice a day [ (i.p.) examined
Heart, Liver,
Rhesus 8 mg/kg, Intraperitonea Kidney,
. : 3 days [2]
Monkeys twice a day [ (i.p.) Spleen, Lung,
Stomach

Experimental Protocols
In Vitro FKBP12 Degradation Assay in Jurkat Cells

This protocol outlines the methodology for assessing the degradation of FKBP12 in a human T
lymphocyte cell line.

1. Cell Culture:

e Jurkat, Clone EG6-1 cells are maintained in RPMI-1640 medium supplemented with 10% Fetal
Bovine Serum (FBS), 100 units/mL penicillin, and 100 pug/mL streptomycin.

e Cells are cultured in suspension at 37°C in a humidified atmosphere with 5% CO:.[4][5]
» Cell density should be maintained between 1 x 10° and 3 x 10° viable cells/mL.[6]

2. PROTAC Treatment:
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Seed Jurkat cells in 6-well plates at a density that allows for logarithmic growth during the
experiment.

Prepare a stock solution of RC32 in DMSO.

On the day of treatment, prepare serial dilutions of RC32 in fresh culture medium to achieve
the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).[2] A vehicle control (DMSO
only) must be included.

Add the RC32-containing medium or vehicle control to the cells and incubate for the
specified duration (e.g., 12 hours).[2]

. Cell Lysis:

Following incubation, harvest the cells by centrifugation at 1,200 rpm for 5 minutes.[4]

Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[7] Incubate on
ice for 30 minutes with intermittent vortexing.[7]

Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[7] The supernatant
contains the total protein extract.

. Western Blot Analysis:

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein (e.g., 20-30 pg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF
membrane.[7]

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered
Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. A
loading control antibody (e.g., GAPDH or 3-actin) should also be used.
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Wash the membrane three times with TBST.[7]

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.[7]

Wash the membrane again three times with TBST.[7]

Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an
imaging system.[7]

Quantify band intensities using densitometry software to determine the percentage of
FKBP12 degradation relative to the vehicle control.
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Figure 2: Workflow for in vitro FKBP12 degradation analysis.
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In Vivo FKBP12 Degradation in Mice

This protocol provides a general framework for assessing the in vivo efficacy of RC32. Al
animal procedures must be approved by an Institutional Animal Care and Use Committee
(IACUC).

1. Animal Husbandry:
Use male and female mice of a specified strain (e.g., C57BL/6).

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad
libitum access to food and water.

. RC32 Formulation and Administration:

For intraperitoneal (i.p.) injection, prepare a suspension of RC32. A typical formulation
involves first creating a stock solution in DMSO, then diluting with PEG300, Tween-80, and
saline.[2] For example, a 1 mg/mL suspension can be made with 10% DMSO, 40% PEG300,
5% Tween-80, and 45% Saline.[2]

Administer RC32 via i.p. injection at the specified dosage (e.g., 30 mg/kg).[2] The injection
volume should not exceed 10 mL/kg.[8]

Administer the dose twice daily for the duration of the study (e.g., 1 day).[2] A vehicle control
group receiving the same formulation without RC32 is essential.

. Tissue Collection and Processing:
At the end of the treatment period, euthanize the mice using an approved method.

Immediately dissect and collect various organs and tissues (e.g., heart, liver, kidney, spleen,
brain).

Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
. Protein Extraction and Western Blot:

Homogenize the frozen tissues in RIPA buffer with protease inhibitors.
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o Follow the Western Blot Analysis protocol as described for the in vitro assay (steps 4
onwards) to determine the levels of FKBP12 in each tissue.

Signaling Pathway Involvement

RC32-mediated degradation of FKBP12 has been shown to impact the Bone Morphogenetic
Protein (BMP) signaling pathway, a subset of the Transforming Growth Factor-3 (TGF-[3)
superfamily. FKBP12 is a known inhibitor of the type | BMP receptors. By degrading FKBP12,
RC32 releases this inhibition, leading to the activation of the BMP signaling cascade. This
results in the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate
the expression of target genes.
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Figure 3: Effect of RC32 on the BMP signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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